molecular formula C7H7NO2 B7811876 N-Allylmaleimide CAS No. 31940-21-3

N-Allylmaleimide

Cat. No.: B7811876
CAS No.: 31940-21-3
M. Wt: 137.14 g/mol
InChI Key: PSFDAYXWBWRTSM-UHFFFAOYSA-N
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Description

N-Allylmaleimide is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a 2,5-pyrroledione moiety. This compound is particularly interesting due to its electron-withdrawing properties and its ability to form stable polymers. This compound is used in various fields, including polymer chemistry and materials science, due to its unique chemical properties .

Mechanism of Action

Target of Action

N-Allylmaleimide, similar to its relative N-Ethylmaleimide, is known to interact with sulfhydryl groups . These groups are found in many proteins and enzymes, making them potential targets for this compound. In particular, N-Ethylmaleimide has been reported to interact with Galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .

Mode of Action

This compound, like N-Ethylmaleimide, is an alkylating reagent . It reacts with sulfhydryl groups to form stable thioether bonds . This reaction is specific for sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity with amino groups occurs . This interaction can modify the function of proteins and enzymes, potentially leading to changes in cellular processes.

Biochemical Pathways

For instance, N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

It’s known that the compound’s reactivity is influenced by ph, with specific reactivity towards sulfhydryls at ph 65-75 and increased reactivity towards amino groups at pH values greater than 75 . This suggests that the compound’s bioavailability and distribution could be influenced by the pH of its environment.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins and enzymes it interacts with. Given its reactivity with sulfhydryl groups, it could potentially modify a wide range of proteins and enzymes, leading to diverse cellular effects. For instance, N-substituted maleimides have been reported to exhibit excellent thermal stability and electron-withdrawing properties .

Action Environment

The action of this compound is influenced by environmental factors such as pH . Its reactivity with sulfhydryl groups is specific at pH 6.5-7.5, while at pH values greater than 7.5, it also reacts with amino groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.

Preparation Methods

N-Allylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with allylamine. The reaction typically occurs in an organic solvent such as ethyl acetate, under controlled temperature conditions. The resulting product is then purified through recrystallization or other purification techniques .

In industrial settings, this compound is produced through bulk radical copolymerization. This method involves the use of radical initiators such as azobisisobutyronitrile (AIBN) in solvents like methanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 70°C to 90°C .

Chemical Reactions Analysis

N-Allylmaleimide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-allylsuccinimide .

Comparison with Similar Compounds

N-Allylmaleimide can be compared with other N-substituted maleimides, such as N-ethylmaleimide and N-phenylmaleimide. These compounds share similar chemical properties but differ in their specific applications and reactivity:

This compound is unique due to its ability to form thermally stable polymers and its specific reactivity with sulfhydryl groups, making it valuable in both industrial and research settings .

Properties

IUPAC Name

1-prop-2-enylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDAYXWBWRTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183885
Record name Maleimide, N-allyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-17-3, 31940-21-3
Record name N-Allylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Allylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880
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Record name NSC175866
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-1H-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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